1-Bromo-3-chloro-2-fluoro-4-methoxybenzene
Overview
Description
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination, chlorination, and fluorination of methoxybenzene under controlled conditions. The reaction typically proceeds as follows:
Bromination: Methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Fluorination: Finally, the chlorinated product undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Electrophilic Substitution: Sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Amination: Formation of amino derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones.
Scientific Research Applications
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules or other chemical species. The presence of multiple halogens and a methoxy group influences its reactivity and interaction with different pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the methoxy group.
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene: Positional isomer with different halogen arrangement.
1-Bromo-3-fluoro-2-methoxybenzene: Lacks the chlorine atom.
Uniqueness
1-Bromo-3-chloro-2-fluoro-4-methoxybenzene is unique due to the specific arrangement of halogens and the methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJTVSQKSSESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697196 | |
Record name | 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-18-5 | |
Record name | 1-Bromo-3-chloro-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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